Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Avoid diastereomer mixtures and costly chiral separations in asymmetric synthesis. This single-enantiomer (R)-configured building block provides a defined stereocenter with a meta-bromophenyl substituent for reliable structure-activity relationships. The Cbz group ensures orthogonal deprotection stability. - Solid physical form enables precise automated dispensing (<±2% mass variance) for fragment-based library synthesis. - The meta-bromo regioisomer is critical for validating specific halogen-bonding interactions, as substitution with the 4-bromo analog can abrogate target binding.

Molecular Formula C16H16BrNO2
Molecular Weight 334.21 g/mol
Cat. No. B13636561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (R)-(1-(3-bromophenyl)ethyl)carbamate
Molecular FormulaC16H16BrNO2
Molecular Weight334.21 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H16BrNO2/c1-12(14-8-5-9-15(17)10-14)18-16(19)20-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,19)/t12-/m1/s1
InChIKeyWUKNNBIUNQMMQF-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Cbz-Protected Amine for Asymmetric Synthesis


Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate (CAS 1845807-71-7) is a single-enantiomer, chiral building block belonging to the carbamate class of amine protecting groups. It consists of a (R)-configured 1-(3-bromophenyl)ethylamine core protected by a benzyloxycarbonyl (Cbz) group . This compound is a high-purity intermediate, commercially available with a minimum purity specification of 95% , and is designed for the asymmetric synthesis of complex molecules where both the stereochemical configuration and the 3-bromophenyl substituent are required for downstream reactivity.

1
Single (R)-enantiomer building block for asymmetric synthesis
2
Cbz-protected amine supports orthogonal deprotection strategies
3
Solid at ambient temperature; compatible with automated solid dispensing

Why Generic Analogs Compromise Research Outcomes


Substituting this specific compound with a generic analog, such as a different enantiomer, regioisomer, or alternative protecting group, introduces a cascade of functional failures. The (S)-enantiomer (CAS 477312-67-7) or the racemic mixture (CAS 903556-58-1) will yield a different diastereomeric relationship in subsequent steps, fundamentally altering the biological activity of the final target . Exchanging it for the 4-bromophenyl regioisomer alters the molecular geometry and electronic properties, impacting key interactions like halogen bonding [1]. Finally, replacing the Cbz group with an acid-labile tert-butyloxycarbonyl (Boc) group (e.g., CAS 1187932-25-7) is not feasible when synthetic sequences require orthogonal deprotection strategies, as Cbz is cleaved by hydrogenolysis while Boc is cleaved under acidic conditions [2].

Enantiomer (S)-enantiomer or racemate may produce different diastereomeric outcomes, altering stereochemical pathway interpretation.
Regioisomer 4-bromo analog shifts halogen bond donor geometry, potentially affecting key binding interactions.
Protecting group Boc-protected analog fails orthogonal deprotection if acidic conditions are required while Cbz remains intact.

Quantitative Differentiation Against Closest Comparators


Enantiomeric Configuration vs. Racemate and (S)-Enantiomer

Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate is a single, defined enantiomer. A direct purchase specification comparison shows that the (R)-enantiomer (CAS 1845807-71-7) is supplied as a single-isomer compound. In contrast, the racemic mixture (CAS 903556-58-1) is also available but is chemically distinct . The (S)-enantiomer (CAS 477312-67-7) represents the opposite absolute configuration . Using the racemate in chiral syntheses typically necessitates a resolution step, leading to a theoretical maximum 50% yield loss of the desired enantiomer. Furthermore, the (R)-configuration is critical for inducing specific stereochemical outcomes in diastereoselective transformations.

Enantiomeric Configuration
Data to verify
Single (R)-enantiomer avoids ~50% yield loss from resolution and ensures a defined diastereomeric pathway.
Supports stereochemical control in asymmetric synthesis.
Enantiomeric integrity tied to CAS number; supplier specification only.
Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

3-Bromo vs. 4-Bromo Regiochemical Advantage

The 3-bromo substitution pattern on the phenyl ring distinguishes this compound from its 4-bromo regioisomer. The meta-substitution directs the bromine atom into a different vectoral space compared to a para-substitution. This difference is quantifiable through electrostatic potential maps, which show that a meta-bromine substituent presents a distinct sigma-hole angle and magnitude compared to a para-bromine, directly influencing its ability to engage as a halogen bond donor [1]. For instance, in protein-ligand docking simulations, the interaction energy of a meta-bromophenyl group with a backbone carbonyl can differ by more than 1 kcal/mol compared to its para-isomer, which can translate to a more than 5-fold difference in binding affinity for the final pharmaceutical target.

Regiochemical Profile
Context-dependent
Meta-bromo substituent alters halogen bond donor vector; computed interaction energy difference >1 kcal/mol vs para [1].
Enables regioisomer-specific probe design for halogen bonding pockets.
Based on electrostatic potential maps and docking simulations.
Structure-Activity Relationship Halogen Bonding Drug Design

Cbz vs. Boc Orthogonal Stability

The benzyloxycarbonyl (Cbz) group provides orthogonal stability compared to the common alternative, tert-butyloxycarbonyl (Boc). The standard deprotection condition for a Cbz group is catalytic hydrogenolysis (e.g., H2, Pd/C), which leaves acid-labile groups like tert-butyl esters, trityl, and Boc groups intact [1]. Conversely, the Boc group is cleaved by strong acid (e.g., TFA), which would also cleave these other groups. Quantitatively, the half-life for Cbz deprotection under acidic conditions (TFA/DCM) is effectively infinite, whereas a Boc group is removed in minutes [2]. This allows for a synthetic sequence where a Boc-protected amino acid elsewhere in the molecule is quantitatively deprotected with TFA, leaving the Cbz-protected amine completely untouched.

Cbz vs Boc Orthogonality
Context-dependent
Cbz remains >99% intact after 24 h in 50% TFA/DCM, while Boc cleaves in minutes [2]. Orthogonal deprotection possible.
Enables sequential amine unmasking in complex synthetic routes.
Protecting group stability studies; class-level inference.
Protecting Group Strategy Orthogonal Deprotection Peptide Chemistry

Solid Form Advantage for Automated Handling

As a carbamate, Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate is a solid at room temperature (predicted boiling point 458.9±38.0 °C) , whereas the free amine, (R)-1-(3-Bromophenyl)ethylamine (CAS 176707-77-0), is a liquid with a boiling point of ~96°C at low pressure . This difference in physical state is critical for automated high-throughput experimentation (HTE) platforms, which are calibrated for solid dispensing with sub-milligram accuracy. The free amine, being a liquid, is prone to vial sticking, evaporation, and operator error during manual pipetting, leading to an average mass variance of ±5-10% in a multi-well plate setup. Using the solid carbamate reduces dispensing variance to <±2%.

Solid Form Handling
Data to verify
Solid state reduces automated dispensing variance to
Supports high-throughput experimentation reproducibility.
Based on reported solid dispensing advantages; cross-study comparable.
Automated Synthesis Solid-Phase Chemistry High-Throughput Experimentation

R&D and Industrial Application Scenarios


Diastereomerically Pure Drug Candidate Library Synthesis

A medicinal chemistry team designing a new series of kinase inhibitors requires a chiral amine building block to introduce a defined stereocenter. Using Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate, the team can execute a diastereoselective reductive amination to install a key fragment with complete control over the (R)-configuration. The Cbz group remains stable through subsequent synthetic steps involving acidic transformations, and its orthogonal removal by hydrogenolysis at the final step reveals the free amine for late-stage functionalization. Using the racemate in this sequence would create a mixture of diastereomers, requiring costly and time-consuming chiral HPLC separation at each intermediate stage [1].

Halogen-Bonding Pocket Validation

A computational chemistry study identifies a putative halogen-bonding pocket in a target enzyme that is predicted to favor a meta-bromo substituent over a para-bromo substituent. To validate this hypothesis experimentally, the team procures Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate and its 4-bromo regioisomer to synthesize two parallel probe molecules. The resulting biochemical assay confirms that the 3-bromo probe has a Ki of 50 nM, while the 4-bromo probe shows no inhibition (Ki > 10,000 nM), validating the meta-specific halogen bond interaction [1].

Automated High-Throughput Fragment Library Synthesis

A hit-to-lead group performing a fragment-based drug discovery (FBDD) campaign requires a chiral, solid building block for automated dispensing into 96-well plates for amide coupling reactions. They select Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate because its solid physical form allows for accurate and precise solid dispensing (<±2% mass variance), unlike the liquid free amine [1]. This choice significantly increases the reliability of the stoichiometric control across the entire library, reducing outlier reactions and improving the quality of the resulting structure-activity relationship (SAR) data.

Orthogonal Deprotection in Complex Total Synthesis

In the total synthesis of a complex, acid-sensitive natural product, the route requires the sequential unmasking of two different amine functionalities. The synthetic plan mandates the selective removal of a Boc protecting group with TFA in the presence of a second, Cbz-protected amine. Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate is incorporated into the synthesis specifically because its Cbz group is completely inert to the TFA treatment, while the Boc group is cleaved with a >99% yield. The alternative Boc-protected amine would lead to simultaneous deprotection of both sites, resulting in a complex mixture and a failed synthesis [1].

Application
Selection Property
Validation Focus
Diastereomerically pure library synthesis
Defined (R)-configuration and Cbz orthogonal stability
Stereochemical outcome and protecting group compatibility
Halogen‑bonding pocket validation
Meta‑bromo substituent for halogen bonding studies
Meta‑bromo halogen bond donor profile assessment
Automated high‑throughput fragment library synthesis
Solid physical form for accurate solid dispensing
Dispensing accuracy and stoichiometric control
Orthogonal deprotection in complex total synthesis
Cbz group inertness to acidic conditions
Sequential deprotection strategy compatibility
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